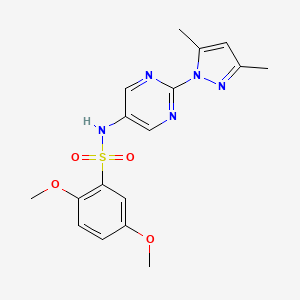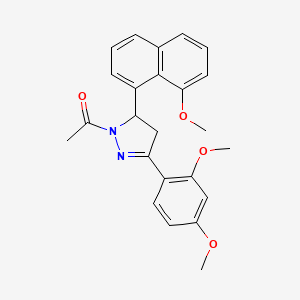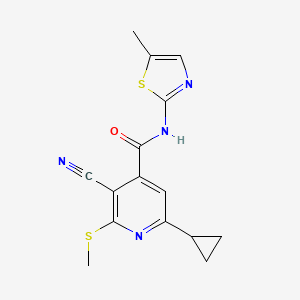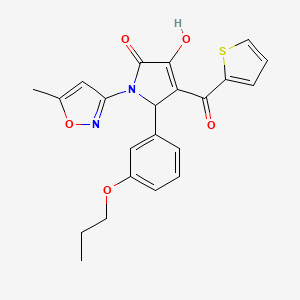
Cyclo(his-pro) (TFA)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Ciclo(his-pro) (TFA) se puede sintetizar utilizando la ciclización asistida por alta presión/temperatura. El proceso implica el uso de clorhidrato de éster metílico de dipéptido como material de partida, que luego se cicliza en agua bajo condiciones de alta presión y temperatura. Las condiciones óptimas para esta reacción incluyen una presión de 0.20 MPa, un tiempo de reacción de 3.5 horas, un pH de solución de 6.0 y una concentración de sustrato de 15 mg/mL. Este método es rápido, respetuoso con el medio ambiente y altamente eficiente, produciendo Ciclo(his-pro) (TFA) con alta pureza y sin racemización .
Análisis De Reacciones Químicas
Ciclo(his-pro) (TFA) experimenta varias reacciones químicas, que incluyen:
Oxidación: Se puede oxidar bajo condiciones específicas, lo que lleva a la formación de diferentes productos de oxidación.
Reducción: Se pueden realizar reacciones de reducción utilizando agentes reductores comunes.
Sustitución: Pueden ocurrir reacciones de sustitución, especialmente en presencia de nucleófilos o electrófilos adecuados.
Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el peróxido de hidrógeno, agentes reductores como el borohidruro de sodio y varios nucleófilos o electrófilos dependiendo de la reacción de sustitución deseada. Los principales productos formados a partir de estas reacciones dependen de las condiciones específicas y los reactivos utilizados .
Aplicaciones Científicas De Investigación
Ciclo(his-pro) (TFA) tiene una amplia gama de aplicaciones de investigación científica:
Neuroprotección: Se ha estudiado por sus propiedades neuroprotectoras, particularmente en el contexto de enfermedades neurodegenerativas como la enfermedad de Alzheimer, la esclerosis lateral amiotrófica, la enfermedad de Huntington y la enfermedad de Parkinson.
Antiinflamatorio: Ciclo(his-pro) (TFA) exhibe efectos antiinflamatorios al inhibir la acumulación nuclear de NF-κB y reducir la expresión de citocinas proinflamatorias
Inmunomodulación: El compuesto tiene propiedades inmunomoduladoras, influyendo en diversas respuestas inmunitarias.
Mecanismo De Acción
Ciclo(his-pro) (TFA) ejerce sus efectos principalmente inhibiendo la acumulación nuclear de NF-κB. Esta inhibición se logra mediante la modulación del eje de señalización Nrf2-NF-κB. Al aumentar el nivel nuclear de Nrf2, Ciclo(his-pro) (TFA) previene la translocación de NF-κB al núcleo, lo que reduce la expresión de citocinas proinflamatorias y otras proteínas relacionadas con el estrés. Este mecanismo permite que el compuesto ejerza sus efectos neuroprotectores, antiinflamatorios e inmunomoduladores .
Comparación Con Compuestos Similares
Ciclo(his-pro) (TFA) es único debido a su capacidad para cruzar la barrera hematoencefálica y su similitud estructural con la hormona liberadora de tirotropina. Compuestos similares incluyen:
Ciclo(histidil-prolina): Este compuesto comparte la misma estructura de dipéptido cíclico pero carece del componente ácido trifluoroacético.
Diketopiperazina de histidilprolina: Otro dipéptido cíclico con propiedades similares pero diferentes componentes estructurales.
Ciclo(prolilhistidina): Un dipéptido cíclico relacionado con una secuencia de aminoácidos diferente
Estos compuestos similares comparten algunas actividades biológicas pero difieren en sus aplicaciones específicas y mecanismos de acción.
Propiedades
IUPAC Name |
(3S,8aS)-3-(1H-imidazol-5-ylmethyl)-2,3,6,7,8,8a-hexahydropyrrolo[1,2-a]pyrazine-1,4-dione;2,2,2-trifluoroacetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N4O2.C2HF3O2/c16-10-9-2-1-3-15(9)11(17)8(14-10)4-7-5-12-6-13-7;3-2(4,5)1(6)7/h5-6,8-9H,1-4H2,(H,12,13)(H,14,16);(H,6,7)/t8-,9-;/m0./s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YOFCDSUBRJNLBB-OZZZDHQUSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2C(=O)NC(C(=O)N2C1)CC3=CN=CN3.C(=O)(C(F)(F)F)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H]2C(=O)N[C@H](C(=O)N2C1)CC3=CN=CN3.C(=O)(C(F)(F)F)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15F3N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![7-hydroxy-1-methyl-9-(3-methylphenyl)-3-(2-piperidin-1-ylethyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2723233.png)
![2-[2-(2,6-dimethylmorpholin-4-yl)ethyl]-2H,3H,4H-pyrido[3,2-b][1,4]oxazin-3-one](/img/structure/B2723235.png)
![N-(3-(dimethylamino)propyl)-N-(6-fluorobenzo[d]thiazol-2-yl)-2-(phenylthio)acetamide hydrochloride](/img/structure/B2723236.png)
![2-cyclohexaneamido-N-methyl-4H,5H,6H,7H,8H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B2723237.png)
![7-[(2-chlorophenyl)methyl]-3-methyl-8-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2723238.png)
![1-[1]benzofuro[3,2-d]pyrimidin-4-yl-N-[2-(4-chlorophenyl)ethyl]piperidine-3-carboxamide](/img/structure/B2723243.png)


![N-(5-chloro-2-methoxyphenyl)-2-((3-(3,5-dimethylphenyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)acetamide](/img/structure/B2723247.png)

![2-{13-tert-butyl-4-oxo-10-thia-3,5,6,8-tetraazatetracyclo[7.7.0.0^{2,6}.0^{11,16}]hexadeca-1(9),2,7,11(16)-tetraen-5-yl}-N-(4-chlorophenyl)acetamide](/img/structure/B2723251.png)
![N-(4-ethylphenyl)-2-{[5-(3-methoxyphenyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B2723252.png)
